molecular formula C12H11NO2S B11813404 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Cat. No.: B11813404
M. Wt: 233.29 g/mol
InChI Key: FTSGVCVFDLHABE-UHFFFAOYSA-N
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Description

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzaldehyde group attached to a thiazole ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
  • 2-((4-Methylthiazol-2-yl)methoxy)benzoic acid
  • 2-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol

Uniqueness

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy linkage and the aldehyde group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-5-3-2-4-10(11)6-14/h2-6,8H,7H2,1H3

InChI Key

FTSGVCVFDLHABE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC=C2C=O

Origin of Product

United States

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